molecular formula C15H10BrN3O B5871617 N-(3-bromophenyl)-6-quinoxalinecarboxamide

N-(3-bromophenyl)-6-quinoxalinecarboxamide

Cat. No. B5871617
M. Wt: 328.16 g/mol
InChI Key: YZFDWVSIIKPLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-6-quinoxalinecarboxamide is a chemical compound that belongs to the quinoxaline family. It has been extensively studied for its potential use in the field of medicinal chemistry. The compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-6-quinoxalinecarboxamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. The compound has been shown to inhibit the activity of protein kinases such as EGFR and VEGFR, which are known to play a critical role in cancer cell proliferation. It also inhibits the activity of enzymes such as PDE, which are involved in the regulation of cyclic nucleotide levels in cells.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-6-quinoxalinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. The compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-bromophenyl)-6-quinoxalinecarboxamide is its potent anticancer activity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for drug development. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(3-bromophenyl)-6-quinoxalinecarboxamide. One area of interest is the development of more potent analogs of the compound that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the compound's potential use in combination therapy with other anticancer agents. Additionally, the compound's potential use in the treatment of other diseases such as diabetes and neurodegenerative disorders warrants further investigation.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-6-quinoxalinecarboxamide involves the reaction of 3-bromoaniline with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ammonium carbonate to yield the final product.

Scientific Research Applications

N-(3-bromophenyl)-6-quinoxalinecarboxamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-bromophenyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O/c16-11-2-1-3-12(9-11)19-15(20)10-4-5-13-14(8-10)18-7-6-17-13/h1-9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFDWVSIIKPLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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